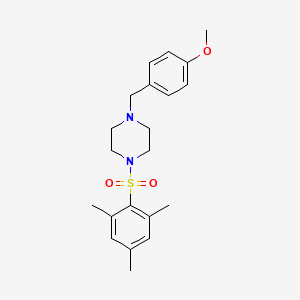
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methoxybenzyl group and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the piperazine ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the thienylsulfonyl group: The final step involves the sulfonylation of the piperazine ring with 2-thienylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of 2-thienylsulfide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-methoxybenzyl)piperazine: Lacks the thienylsulfonyl group, which may result in different chemical and biological properties.
4-(2-thienylsulfonyl)piperazine:
The uniqueness of this compound lies in the combination of both the methoxybenzyl and thienylsulfonyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15-6-4-14(5-7-15)13-17-8-10-18(11-9-17)23(19,20)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXJZGDXMJLOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283209.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE](/img/structure/B4283217.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINE](/img/structure/B4283220.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283223.png)
![1-[4-(TERT-BUTYL)BENZYL]-4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283226.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[1-(phenylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4283263.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4283269.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)
![3,5-DIMETHYL-4-ISOXAZOLYL [4-(4-METHOXYBENZYL)PIPERAZINO] SULFONE](/img/structure/B4283295.png)
![1-(4-METHOXYBENZYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4283298.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
